molecular formula C12H13NO2 B2395358 1H-Indole-2-acetic acid, 1-methyl-, methyl ester CAS No. 108796-93-6

1H-Indole-2-acetic acid, 1-methyl-, methyl ester

Cat. No.: B2395358
CAS No.: 108796-93-6
M. Wt: 203.241
InChI Key: CBCXNCJLSIJWID-UHFFFAOYSA-N
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Description

1H-Indole-2-acetic acid, 1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with acetic acid and methylating agents under specific conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indole-2-acetic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-2-acetic acid, 1-methyl-, methyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-2-acetic acid, 1-methyl-, methyl ester can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and applications in different fields .

Biological Activity

1H-Indole-2-acetic acid, 1-methyl-, methyl ester (commonly referred to as 1-Me-IAA methyl ester) is a derivative of indole-2-acetic acid, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a plant growth regulator (PGR), but recent studies have highlighted its potential in medical applications, particularly in cancer treatment and metabolic regulation.

  • IUPAC Name : 1-methyl-1H-indole-2-acetic acid methyl ester
  • CAS Number : 108796-93-6

The biological activity of 1-Me-IAA methyl ester is attributed to its interaction with various molecular targets:

  • Protein Targets : It primarily targets Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity and can aid in weight management, making it a candidate for Type II diabetes treatment.
  • Cellular Pathways : The compound's action influences glucose homeostasis and energy balance by modulating signaling pathways critical for metabolic processes.

Anticancer Properties

Recent research has demonstrated the compound's potential as an anticancer agent. For instance, studies involving hepatocellular carcinoma (HCC) cells revealed that derivatives of indole acetic acid, including 1-Me-IAA methyl ester, inhibited cancer cell growth through mechanisms involving oxidative stress modulation and activation of specific cellular pathways .

Case Study: Hepatocellular Carcinoma

  • Cell Line : Bel-7402 (human HCC)
  • Findings : The compound exhibited significant cytotoxicity against HCC cells while sparing normal cells. It was shown to activate NOX4 and SIRT3 pathways, which are crucial for regulating cell survival and apoptosis .

Plant Growth Regulation

As a plant growth regulator, 1-Me-IAA methyl ester promotes root elongation and enhances overall plant growth. Its efficacy as a PGR has been widely documented, influencing various physiological processes in plants such as cell division and differentiation.

Research Findings

Study Model Key Findings
Li et al., 2015Hepatocellular carcinoma (Bel-7402)Inhibited cell growth via NOX4 and SIRT3 activation; low toxicity in vivo
Zhang et al., 2011S180 mouse modelDose-dependent tumor inhibition; LD50 > 890 μmol/kg, indicating high safety
BenchChem DataIn vitro assaysDemonstrated significant effects on insulin sensitivity and weight loss in diabetic models

Properties

IUPAC Name

methyl 2-(1-methylindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCXNCJLSIJWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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